molecular formula C14H22O B042212 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- CAS No. 1117-41-5

3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-

Cat. No.: B042212
CAS No.: 1117-41-5
M. Wt: 206.32 g/mol
InChI Key: PRMAVUPVLGOONQ-UHFFFAOYSA-N
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Description

3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- is an organic compound with the molecular formula C14H22O. It is a type of unsaturated ketone, characterized by the presence of three double bonds and a ketone functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- typically involves the aldol condensation of suitable precursors. One common method is the reaction between 6-methyl-5-hepten-2-one and 3-methyl-2-butenal under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as Raney nickel can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Catalytic hydrogenation can reduce the double bonds, converting the compound into a saturated ketone.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon or Raney nickel.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial properties may result from its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    3,5,9-Undecatrien-2-one, 6,10-dimethyl-: Another unsaturated ketone with similar structural features but different methyl group positions.

    6,10-Dimethyl-3,5,9-undecatrien-2-one:

Uniqueness

3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. Its unique structure makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in the fragrance industry .

Properties

IUPAC Name

3,6,10-trimethylundeca-3,5,9-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h7,9-10H,6,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMAVUPVLGOONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=C(C)C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051576
Record name Isomethylpseudoionone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-41-5
Record name Isomethylpseudoionone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-
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Record name Isomethylpseudoionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,10-trimethylundeca-3,5,9-trien-2-one
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